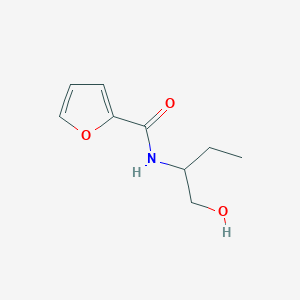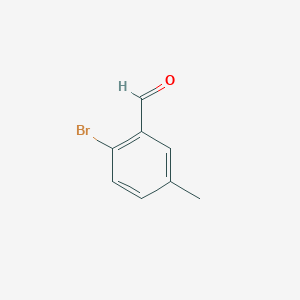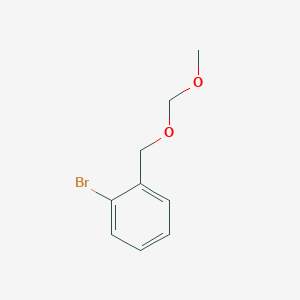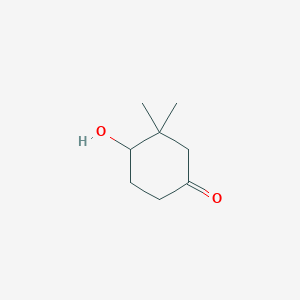
4-Hydroxy-3,3-dimethylcyclohexanone
描述
4-Hydroxy-3,3-dimethylcyclohexanone is an organic compound with the molecular formula C8H14O2. It is a key intermediate in the synthesis of various chemical compounds, including inhibitors of human acetylcholinesterase (hAChE) . This compound is notable for its unique structure, which includes a hydroxyl group and two methyl groups attached to a cyclohexanone ring.
作用机制
Target of Action
The primary target of 4-Hydroxy-3,3-dimethylcyclohexanone is the human Acetylcholinesterase (hAChE) enzyme . hAChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
It’s known that hache inhibitors typically work by binding to the active site of the enzyme, preventing it from interacting with acetylcholine and thus inhibiting its breakdown .
Biochemical Pathways
The compound is involved in the cholinergic pathway, where it inhibits the breakdown of acetylcholine by hAChE. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
By inhibiting hAChE and increasing acetylcholine levels, this compound can enhance cholinergic transmission. This can have various effects depending on the specific neural pathways involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with hAChE .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Hydroxy-3,3-dimethylcyclohexanone involves the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione using baker’s yeast . The process includes the following steps:
- Dissolve 2,2-dimethylcyclohexane-1,3-dione in ethanol.
- Add the solution to a fermenting mixture of water, sucrose, and baker’s yeast.
- Stir the mixture at 30°C for 40-48 hours.
- Extract the product using ethyl acetate and purify it through filtration and drying.
Industrial Production Methods: Industrial production methods for this compound typically involve similar microbial reduction processes but on a larger scale, with optimized conditions for higher yield and purity.
化学反应分析
Types of Reactions: 4-Hydroxy-3,3-dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 4-Oxo-3,3-dimethylcyclohexanone.
Reduction: 4-Hydroxy-3,3-dimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagent used.
科学研究应用
4-Hydroxy-3,3-dimethylcyclohexanone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
相似化合物的比较
Cyclohexanone: A simpler analog without the hydroxyl and methyl groups.
4-Hydroxycyclohexanone: Lacks the additional methyl groups.
3,3-Dimethylcyclohexanone: Lacks the hydroxyl group.
Uniqueness: 4-Hydroxy-3,3-dimethylcyclohexanone is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications .
属性
IUPAC Name |
4-hydroxy-3,3-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEFGDBEVBAUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467583 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888325-29-9 | |
| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


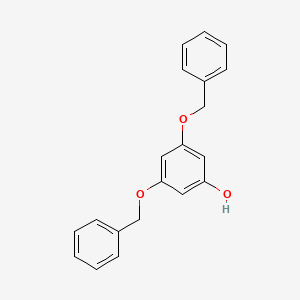

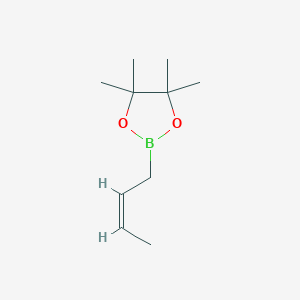
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)




